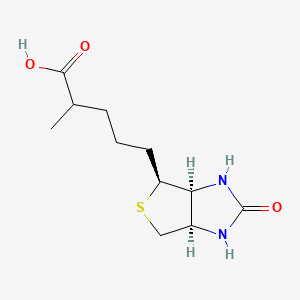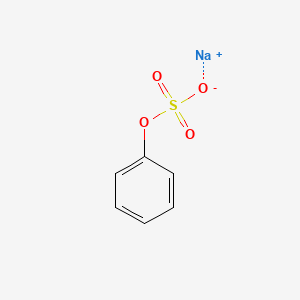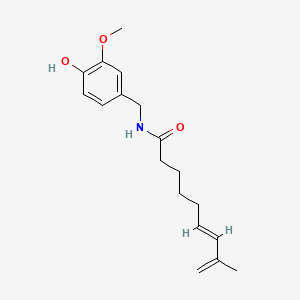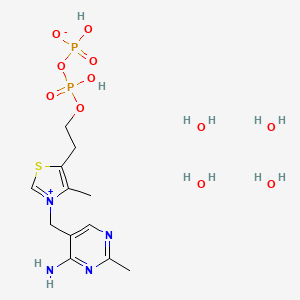
5,6-反式维生素D2
描述
5,6-trans-Vitamin D2, also known as 5,6-trans-Ergocalciferol, is an isomer of Vitamin D2 (ergocalciferol). Vitamin D2 is a fat-soluble vitamin synthesized by invertebrates and plants after exposure to ultraviolet light. It plays a crucial role in calcium and phosphorus metabolism, which are essential for bone health and various biological functions .
科学研究应用
5,6-trans-Vitamin D2 has several scientific research applications across various fields:
作用机制
Target of Action
The primary target of 5,6-trans-Vitamin D2, like other forms of Vitamin D, is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that mediates the cellular actions of 1,25-dihydroxyvitamin D (1,25(OH)2D), the hormonally active form of Vitamin D .
Mode of Action
5,6-trans-Vitamin D2 interacts with its target, the VDR, leading to changes in gene expression that result in distinct physiological actions . The liganded VDR recruits co-regulatory complexes, which mediate these cellular actions . .
Biochemical Pathways
Vitamin D3, lumisterol, tachysterol, and 7-dehydrocholesterol (7DHC) are substrates for CYP11A1 activity that by itself or in cooperation with other CYP enzymes produces the corresponding hydroxyderivatives . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to their further isomerization and degradation with production of 5,6-trans-vitamin D3, suprasterols, iso-tachysterols, and cholesta-5,7,9(11)-triene .
Pharmacokinetics
Understanding the pharmacokinetics of vitamins provides critical insights into absorption, distribution, and metabolism, all of which are essential for achieving the desired pharmacological response .
Result of Action
Vitamin d has a key role in stimulating calcium absorption from the gut and promoting skeletal health, as well as many other important physiological functions .
Action Environment
The action of 5,6-trans-Vitamin D2, like other forms of Vitamin D, can be influenced by environmental factors. For instance, UVB-induced vitamin signaling can be different from that observed after oral vitamin D delivery
生化分析
Biochemical Properties
5,6-trans-Vitamin D2, like other forms of vitamin D, is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for CYP11A1 activity, which produces corresponding hydroxyderivatives . The nature of these interactions is crucial for the biological roles of 5,6-trans-Vitamin D2.
Cellular Effects
The effects of 5,6-trans-Vitamin D2 on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5,6-trans-Vitamin D2 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
5,6-trans-Vitamin D2 is involved in the metabolic pathways of Vitamin D. It interacts with enzymes and cofactors in these pathways
Transport and Distribution
The transport and distribution of 5,6-trans-Vitamin D2 within cells and tissues involve interactions with transporters or binding proteins
准备方法
Synthetic Routes and Reaction Conditions
5,6-trans-Vitamin D2 can be synthesized through the ultraviolet irradiation of ergosterol, a process that also produces other isomeric photoproducts. The reaction conditions typically involve exposure to UV light, which induces the conversion of ergosterol to Vitamin D2 and its isomers .
Industrial Production Methods
Industrial production of 5,6-trans-Vitamin D2 involves the controlled irradiation of ergosterol extracted from yeast or fungi. The process is followed by purification steps to isolate the desired isomer. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the separation and identification of the isomers .
化学反应分析
Types of Reactions
5,6-trans-Vitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to active metabolites and for studying its chemical properties .
Common Reagents and Conditions
Common reagents used in the reactions of 5,6-trans-Vitamin D2 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of 5,6-trans-Vitamin D2 include its hydroxylated derivatives, which are crucial for its biological activity. These derivatives are formed through enzymatic hydroxylation in the liver and kidneys .
相似化合物的比较
Similar Compounds
Similar compounds to 5,6-trans-Vitamin D2 include other isomers of Vitamin D2, such as 5,6-cis-Vitamin D2, and Vitamin D3 (cholecalciferol). These compounds share structural similarities but differ in their biological activity and stability .
Uniqueness
5,6-trans-Vitamin D2 is unique due to its specific isomeric form, which affects its chemical properties and biological activity. Unlike its cis counterpart, the trans isomer has distinct stability and reactivity, making it valuable for specific research applications .
属性
IUPAC Name |
(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHNRXZTMCUDQ-VLOQVYPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51744-66-2 | |
| Record name | (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5E,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAEN-3.BETA.-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYM8W766XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is trans-Vitamin D2 and how does it differ from Vitamin D2?
A: Trans-Vitamin D2, also known as 5,6-trans-Vitamin D2, is a stereoisomer of Vitamin D2. This means it has the same molecular formula and connectivity of atoms as Vitamin D2, but differs in the spatial arrangement of its atoms. Specifically, the difference lies in the orientation of the hydrogen atoms attached to carbons 5 and 6 in the molecule. In Vitamin D2, these hydrogens are on the same side of the double bond (cis configuration), while in trans-Vitamin D2, they are on opposite sides (trans configuration) [].
Q2: How can I distinguish between trans-Vitamin D2 and other Vitamin D2 isomers?
A2: Several analytical methods can differentiate trans-Vitamin D2 from its isomers:
- High-speed liquid chromatography (HSLC): This technique separates compounds based on their different affinities for a stationary phase (column) and a mobile phase (solvent). By carefully selecting the column and solvent system, researchers achieved good resolution and quantitation of trans-Vitamin D2 from other isomers like Vitamin D2, ergosterol, and lumisterol2 [].
- Proton magnetic resonance spectroscopy (PMR): This method exploits the magnetic properties of atomic nuclei to provide structural information about molecules. By analyzing the chemical shifts of protons in the presence of a paramagnetic shift reagent (Eu(dpm)3), researchers identified a characteristic shift for the acetoxyl protons of acetylated trans-Vitamin D2, allowing its distinction from other isomers [].
- Carbon-13 nuclear magnetic resonance (13C NMR): Similar to PMR, 13C NMR analyzes the magnetic properties of carbon nuclei. This technique, coupled with techniques like off-resonance noise-decoupling and lanthanide-induced shifts, allowed the complete assignment of carbon signals in trans-Vitamin D2 and helped determine its structural characteristics [].
- Thin layer chromatography (TLC): While TLC alone cannot fully distinguish trans-Vitamin D2 from isocalciferol, researchers successfully separated it from other Vitamin D2 isomers. This technique, combined with other methods like gas chromatography, provided a reliable identification strategy [].
Q3: Can trans-Vitamin D2 be chemically synthesized?
A: Yes, trans-Vitamin D2 can be synthesized from a precursor molecule known as the C27-ketone. Researchers successfully used the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide, to create a double bond at a specific position in the molecule, leading to the formation of trans-Vitamin D2 [].
Q4: What happens to trans-Vitamin D2 under certain conditions?
A4: Trans-Vitamin D2 can undergo various chemical transformations:
- Oxidation: Trans-Vitamin D2 can be oxidized to form the Vitamin D2-ketone, a reaction that helps confirm the structural identity of trans-Vitamin D2 [].
- Isomerization: Exposure to certain reagents, such as boron trifluoride and iodine, can induce isomerization of trans-Vitamin D2 to form other isomers, including iso-Vitamin D2 and iso-Tachysterin2 [].
- Sulfur dioxide adduct formation: Trans-Vitamin D2 reacts with sulfur dioxide to form adducts. Upon heating, these adducts release sulfur dioxide and primarily yield trans-Vitamin D2, with a small amount of Vitamin D2 also being formed [].
Q5: What is the historical context of trans-Vitamin D2 research?
A: Research on trans-Vitamin D2 and related Vitamin D isomers began in the mid-20th century. Early studies focused on chemical isomerization reactions of Vitamin D2, leading to the discovery and characterization of various isomers, including trans-Vitamin D2 [, , ]. These initial findings paved the way for further investigations into the synthesis, analytical techniques, and potential biological properties of these compounds. Over time, researchers developed more sophisticated analytical methods, including chromatography and spectroscopy, to effectively separate and identify these isomers [, , , ]. More recently, the focus has shifted towards understanding the occurrence and formation of these isomers in food sources, such as mushrooms, upon UV irradiation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)







![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)

